(4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)(pyrrolidin-3-yl)methanone
Overview
Description
(4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)(pyrrolidin-3-yl)methanone is a synthetic organic compound featuring a pyrrolidine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)(pyrrolidin-3-yl)methanone typically involves multi-step organic reactions. One common approach includes the formation of the pyrrolidine ring followed by the introduction of the difluoro and methoxymethyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. This includes the use of continuous flow reactors and automated synthesis systems to optimize the reaction conditions and scale up the production efficiently.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve hydrogenation using catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxymethyl group, using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in anhydrous conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
(4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)(pyrrolidin-3-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)(pyrrolidin-3-yl)methanone involves its interaction with specific molecular targets. The difluoro and methoxymethyl groups may enhance its binding affinity to certain enzymes or receptors, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Pyrrolidine: A simpler analog without the difluoro and methoxymethyl groups.
Pyrrolidin-2-one: A related compound with a ketone functional group.
Prolinol: A hydroxylated derivative of pyrrolidine.
Uniqueness: (4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)(pyrrolidin-3-yl)methanone is unique due to the presence of both difluoro and methoxymethyl groups, which can significantly alter its chemical reactivity and biological activity compared to its simpler analogs.
Properties
IUPAC Name |
[4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl]-pyrrolidin-3-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18F2N2O2/c1-17-6-9-4-11(12,13)7-15(9)10(16)8-2-3-14-5-8/h8-9,14H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJTXXHYGZCEXNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CC(CN1C(=O)C2CCNC2)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18F2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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